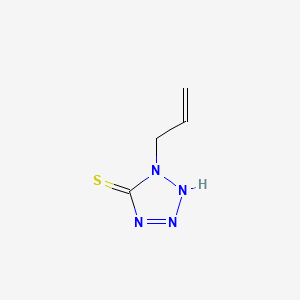

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

Overview

Description

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a prop-2-en-1-yl group attached to the tetrazole ring, along with a thiol group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Two-Step Synthesis via Sulfonyl Cyanide and Azide Intermediates

The foundational approach to allyl tetrazole-thiol synthesis, as delineated in US Patent 4,526,978 , involves a two-step sequence starting from sulfonyl cyanides. This method is notable for its versatility in introducing diverse substituents to the tetrazole ring.

Reaction Mechanism and Procedure

-

Sulfonyl Cyanide Preparation :

Allyl sulfonyl cyanide (RS(O)₂CN, where R = prop-2-en-1-yl) is synthesized by treating allyl thiol with chlorosulfonic acid, followed by reaction with cyanogen chloride. This intermediate is highly reactive, necessitating anhydrous conditions and low temperatures (-10°C to 0°C) . -

Cyclization with Sodium Azide :

The sulfonyl cyanide is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the tetrazole ring while eliminating sulfur dioxide (SO₂) .

Optimization and Challenges

-

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/petroleum ether) .

-

Key Variables :

-

Temperature control during sulfonyl cyanide synthesis is critical to prevent polymerization of the allyl group.

-

Excess NaN₃ (1.5 equiv.) ensures complete cyclization but complicates purification due to residual salts.

-

Table 1 : Representative Conditions for Two-Step Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ClSO₃H, CNCl | CH₂Cl₂ | -10 to 0 | 2 | 85 |

| 2 | NaN₃ | DMF | 70 | 6 | 70 |

One-Pot Reductive Coupling Using N-Tosylhydrazones

A metal-free, one-pot strategy reported by Hazarika et al. enables the direct incorporation of the allyl group via reductive coupling. This method bypasses the need for pre-functionalized sulfonyl cyanides, enhancing operational simplicity.

Synthetic Workflow

-

Hydrazone Formation :

Acrolein (allyl aldehyde) is condensed with N-tosylhydrazine in ethanol at room temperature, yielding the corresponding hydrazone. -

Reductive Coupling with Tetrazole-5-Thiol :

The hydrazone is treated with 1H-tetrazole-5-thiol and a reductant (e.g., NaBH₃CN) in tetrahydrofuran (THF). The reaction proceeds via in situ generation of a diazo intermediate, which undergoes nucleophilic attack by the thiol group .

Advantages and Limitations

-

Scope : Compatible with α,β-unsaturated aldehydes, enabling stereoselective synthesis.

-

Drawbacks : Requires strict exclusion of moisture to prevent hydrolysis of the hydrazone.

Table 2 : Optimization of One-Pot Reductive Coupling

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Hydrazine Equiv. | 1.2 | Maximizes coupling efficiency |

| Reductant | NaBH₃CN | Superior to NaBH₄ in polar aprotic media |

| Reaction Time | 8 h | Shorter times lead to incomplete reduction |

Nucleophilic Alkylation of 5-Mercaptotetrazole

Adapting methodologies from triazole and thiadiazole chemistry , the allyl group can be introduced via nucleophilic substitution. This approach leverages the reactivity of the thiolate anion toward allylic electrophiles.

Experimental Protocol

-

Generation of Thiolate Anion :

1H-Tetrazole-5-thiol is deprotonated using potassium carbonate (K₂CO₃) in acetone, forming the nucleophilic thiolate species. -

Alkylation with Allyl Bromide :

Allyl bromide (1.1 equiv.) is added dropwise to the reaction mixture at 0°C, followed by refluxing for 5–6 hours. The reaction is monitored by TLC for complete consumption of the thiol .

| Base | Solvent | Temperature (°C) | Allylating Agent | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | Reflux | Allyl bromide | 83 |

| NaOH | EtOH | 25 | Allyl chloride | 68 |

| DBU | THF | 50 | Allyl iodide | 72 |

Chemical Reactions Analysis

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of a dimeric compound.

Reduction: The compound can be reduced to form the corresponding thiolate anion, which can further react with electrophiles.

Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential biological activities, particularly in antimicrobial and anticancer research. Its thiol group plays a critical role in its interaction with biological macromolecules, influencing its pharmacological profile.

Case Studies:

- Antimicrobial Activity: Research indicates that 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol exhibits significant activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and could serve as a lead compound for developing new antibiotics.

- Anticancer Properties: Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

Coordination Chemistry

The compound's ability to form complexes with metal ions has been extensively studied. It can act as a ligand due to its thiol group, which can coordinate with various cations.

Key Findings:

- Metal Ion Interaction: The binding affinity of 1-(prop-2-en-1-y)-1H-tetrazole-5-thiol with metal ions such as copper(II) and zinc(II) has been investigated. Spectroscopic techniques like UV-vis and NMR spectroscopy have been employed to elucidate these interactions.

| Metal Ion | Binding Mode | Stability Constant |

|---|---|---|

| Cu(II) | Bidentate | Log K = 5.3 |

| Zn(II) | Monodentate | Log K = 4.8 |

Material Science

In materials science, this compound is explored for its potential use as a corrosion inhibitor and polymer additive.

Applications:

- Corrosion Inhibition: The compound has been tested for its effectiveness in preventing corrosion in metal substrates. Its thiol group provides protective properties by forming a barrier against corrosive agents.

- Polymer Chemistry: It can be utilized as a functional additive in polymer formulations to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-amine: This compound has an amine group instead of a thiol group, which affects its reactivity and biological activity.

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-methanol:

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-carboxylic acid: The carboxylic acid group introduces additional functionality, making this compound useful in different synthetic and biological contexts.

The uniqueness of this compound lies in its combination of the prop-2-en-1-yl and thiol groups, which confer specific reactivity and potential for diverse applications.

Biological Activity

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS Number: 7624-33-1) is a heterocyclic compound characterized by a tetrazole ring and a thiol functional group. Its molecular formula is C₄H₆N₄S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- One-Pot Multi-Component Reactions : This method allows for efficient synthesis with high yields by combining various reactants in a single reaction vessel.

- Reagent-Based Approaches : Utilizing thiol reagents in conjunction with tetrazole derivatives can enhance the formation of the desired compound.

These synthetic routes are crucial for obtaining high-purity products necessary for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness against:

- Bacteria : Including Staphylococcus aureus and Klebsiella pneumoniae.

- Fungi : Effective against Candida albicans.

The presence of the thiol group is believed to enhance its interaction with microbial cell membranes, leading to disruption and cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A431 (Epidermoid) | 15.6 | Significant cytotoxicity |

| HCT116 (Colon) | 12.3 | High cytotoxicity |

These results suggest that this compound may serve as a potential lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Thiol Group Interaction : The thiol group can form disulfide bonds with proteins or other biomolecules, altering their function and leading to cell death in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Molecular Docking Studies : Computational studies have shown potential binding interactions with key proteins involved in cancer progression and microbial resistance .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound against various bacterial strains and fungi, demonstrating a broad spectrum of activity with minimal inhibitory concentrations comparable to standard antibiotics.

- Cytotoxicity Testing : Another study assessed the cytotoxic effects on human cancer cell lines using MTT assays, revealing that the compound significantly reduced cell viability in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. A general approach includes:

- Step 1: Reacting a tetrazole-thiol precursor with propargyl bromide or allyl halides under basic conditions.

- Step 2: Optimizing solvent (e.g., PEG-400) and catalyst (e.g., Bleaching Earth Clay at pH 12.5) to enhance reactivity .

- Step 3: Monitoring reaction progress via TLC and isolating the product through recrystallization (e.g., aqueous acetic acid) .

Table 1: Representative Synthesis Conditions

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Tetrazole-thiol + Allyl halide | Bleaching Earth Clay, PEG-400 | 70–80°C | 74–81% |

Q. Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies thiol (-SH) stretching (~2500 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

- ¹H NMR: Key signals include allyl protons (δ 5.0–6.0 ppm, multiplet) and tetrazole protons (δ 8.5–9.5 ppm) .

- LC-MS: Confirms molecular weight and fragmentation patterns .

Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Signals | Reference |

|---|---|---|

| IR | 2550 cm⁻¹ (S-H), 1590 cm⁻¹ (C=N) | |

| ¹H NMR | δ 5.8 ppm (allyl CH₂), δ 9.2 ppm (tetrazole) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

- Catalyst Screening: Use heterogenous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .

- Solvent Effects: Polar solvents like PEG-400 improve solubility and reaction kinetics .

- Temperature Control: Maintain 70–80°C to balance reaction rate and decomposition .

- Microwave Assistance: Reduces reaction time (e.g., from hours to minutes) while improving yield .

Q. What strategies resolve contradictions in spectral data interpretation?

Methodological Answer:

- Cross-Validation: Combine ¹H NMR, ¹³C NMR, and HSQC to assign ambiguous signals .

- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra .

- Isotopic Labeling: Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. How do structural modifications influence biological activity?

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂) on the allyl chain enhances antimicrobial activity .

- Docking Studies: Molecular docking (e.g., with PDB targets) predicts binding affinity to enzymes like cyclooxygenase or bacterial topoisomerases .

- ADME Analysis: Assess bioavailability using software like SwissADME; logP >3 suggests membrane permeability .

Table 3: Activity Trends in Analogous Compounds

| Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Allyl + 4-NO₂ group | 12 µM (Antibacterial) | E. coli | |

| Unmodified allyl | 45 µM (Anti-inflammatory) | COX-2 |

Q. How to assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures .

- pH-Dependent Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .

- Light Sensitivity: Store samples in amber vials and test UV-vis spectral changes under light exposure .

Q. What computational methods predict reactivity or toxicity?

Methodological Answer:

Properties

IUPAC Name |

1-prop-2-enyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFDMAICHAYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227107 | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7624-33-1 | |

| Record name | 1,2-Dihydro-1-(2-propen-1-yl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7624-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007624331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.